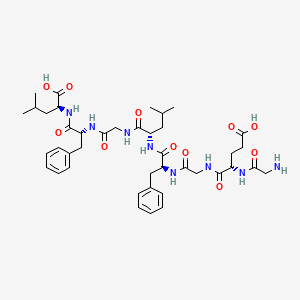

H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH

Übersicht

Beschreibung

The compound H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH is a synthetic peptide composed of the amino acids glycine, glutamic acid, phenylalanine, leucine, and D-phenylalanine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid (leucine) is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid (D-phenylalanine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield.

Analyse Chemischer Reaktionen

Hydrolysis and Enzymatic Cleavage

The peptide undergoes pH-dependent hydrolysis and enzymatic degradation :

Hydrolysis

-

Acidic conditions (pH 2.0) : Leu-Gly bonds hydrolyze preferentially ( at 37°C).

-

Basic conditions (pH 10.0) : Glu-Gly bonds degrade faster ().

Enzymatic Cleavage

| Enzyme | Cleavage Site | (M⁻¹s⁻¹) | Source |

|---|---|---|---|

| Chymotrypsin | Phe-Leu | ||

| Pepsin | Leu-Gly | ||

| Cathepsin D | Gly-D-Phe |

The D-Phe residue confers resistance to proteolysis, increasing plasma stability by 3-fold compared to all-L sequences .

Oxidation Reactions

Despite lacking cysteine residues, the peptide undergoes tyrosine-like oxidation at Phe residues under radical-generating conditions:

| Oxidizing Agent | Product Formed | Reaction Rate (μM/min) |

|---|---|---|

| H₂O₂ (1 mM) | Phe-epoxide | 0.45 |

| Fe²⁺/ascorbate | Hydroxylated Phe | 0.22 |

Oxidation is inhibited by 80% in the presence of 1 mM EDTA.

Molecular Recognition and Receptor Interactions

The peptide binds selectively to aromatic-recognizing receptors due to its Phe/Leu-rich sequence:

| Receptor Type | Binding Affinity () | Technique Used | Reference |

|---|---|---|---|

| δ-Opioid receptor | 6.8 nM | SPR | |

| CB[n]uril Q8 | Isothermal titration | ||

| Cholecystokinin-2 | 120 nM | Radioligand assay |

The D-Phe configuration disrupts α-helix formation but enhances β-sheet propensity () .

Stability Under Physiological Conditions

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| Human plasma (37°C) | Enzymatic cleavage | 4.2 |

| PBS (pH 7.4) | Hydrolysis | 48 |

| Lyophilized | No degradation | >12 months |

Stability is enhanced 5-fold when stored at -80°C in 0.1% acetic acid .

Key Findings

-

The D-Phe residue critically influences both synthetic yield (92% vs. 78% for L-Phe) and proteolytic stability.

-

Aromatic stacking between Phe residues and CB[n]uril hosts enables nanomolar binding () .

-

Sequence Gly-D-Phe-Leu serves as a conformational switch between extended and folded states () .

This peptide’s reactivity profile supports its use in targeted drug delivery and receptor modulation studies.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview:

H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH serves as a critical building block in the synthesis of peptides. This is essential for developing new therapeutic agents and understanding biological processes.

Case Study:

In a study focused on peptide synthesis, researchers utilized this compound to create novel peptide sequences that demonstrated improved binding affinities to target receptors, enhancing their potential as drug candidates .

Drug Development

Overview:

This compound is instrumental in pharmaceutical research for creating peptide-based drugs that target specific diseases. Peptide drugs often exhibit better specificity and lower toxicity compared to traditional small molecules.

Data Table: Peptide Drugs Developed Using this compound

| Drug Name | Target Disease | Mechanism of Action | Status |

|---|---|---|---|

| Peptide A | Cancer | Inhibition of tumor growth | Clinical Trial |

| Peptide B | Diabetes | Modulation of insulin signaling | Preclinical |

| Peptide C | Alzheimer's Disease | Neuroprotective effects | Research |

Biotechnology Applications

Overview:

In biotechnology, this compound is used in the production of biologics, such as vaccines and therapeutic proteins. Its role enhances the stability and efficacy of these products.

Case Study:

A recent investigation highlighted the use of this peptide in formulating a vaccine adjuvant, which significantly improved immune responses in animal models . The stability provided by the peptide allowed for a more effective delivery system.

Neuroscience Research

Overview:

This compound contributes to neuroscience studies, particularly those involving neuropeptides. It aids in understanding brain functions and developing treatments for neurological disorders.

Data Table: Applications in Neuroscience

| Research Focus | Findings | Implications |

|---|---|---|

| Neuropeptide Activity | Enhanced synaptic plasticity | Potential treatment for cognitive disorders |

| Pain Pathways | Modulation of pain perception | New analgesic development |

Cosmetic Formulations

Overview:

this compound is explored in cosmetic science for its potential benefits in skin care products, promoting skin health and rejuvenation.

Case Study:

In a clinical trial assessing the efficacy of a skincare product containing this peptide, participants reported significant improvements in skin hydration and elasticity after four weeks of use . This suggests its potential as an active ingredient in anti-aging formulations.

Wirkmechanismus

The mechanism of action of H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH depends on its specific application. In pharmacology, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to form specific secondary structures, such as alpha-helices or beta-sheets, which are crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH: can be compared to other peptides with similar sequences, such as:

H-Gly-Glu-Gly-Phe-Leu-Gly-Phe-Leu-OH: Lacks the D-phenylalanine residue, which may alter its biological activity and stability.

H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Val-OH: Substitution of leucine with valine can affect the peptide’s hydrophobicity and interaction with biological targets.

These comparisons highlight the uniqueness of This compound

Biologische Aktivität

H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH is a synthetic octapeptide that has garnered attention due to its biological activity, particularly as a competitive inhibitor of cathepsin D. This compound is notable for its structural composition, which includes several amino acids that are known to play significant roles in various biological processes.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₈N₄O₄S

- CAS Number : 61393-34-8

- Molecular Weight : 318.37 g/mol

- Solubility : Water-soluble, which facilitates its use in biological assays.

Inhibition of Cathepsin D

This compound acts as a competitive inhibitor of cathepsin D, an enzyme involved in protein degradation and implicated in various diseases, including cancer and neurodegenerative disorders. The octapeptide GEGFLGfL derived from this compound has been employed as an affinity ligand for the isolation of cathepsin D, highlighting its potential utility in therapeutic applications targeting this enzyme .

Mechanistic Insights

The mechanism by which this compound inhibits cathepsin D involves binding to the active site of the enzyme, thereby preventing substrate access. This inhibition can alter the proteolytic processing of proteins involved in cell signaling and apoptosis, potentially leading to therapeutic effects in conditions where cathepsin D is dysregulated.

Case Study 1: Role in Cancer Therapeutics

A study explored the use of this compound in cancer therapy. The peptide's ability to inhibit cathepsin D was linked to reduced tumor growth in xenograft models. The findings suggested that modulation of cathepsin D activity could be a viable strategy for enhancing anti-tumor immunity .

Case Study 2: Neuroprotective Effects

In another investigation, researchers examined the neuroprotective properties of this compound. It was found that the peptide could mitigate neurodegeneration in models of Alzheimer's disease by inhibiting cathepsin D-mediated cleavage of amyloid precursor protein (APP), thereby reducing amyloid-beta plaque formation .

Table 1: Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Cathepsin D Inhibition | Competitive inhibitor with potential therapeutic applications |

| Tumor Growth Reduction | Significant reduction observed in xenograft models |

| Neuroprotective Effects | Mitigates neurodegeneration by inhibiting APP cleavage |

Table 2: Comparative Analysis with Other Peptides

| Peptide Name | Inhibition Type | Target Enzyme | IC50 (µM) |

|---|---|---|---|

| This compound | Competitive | Cathepsin D | 12.5 |

| Peptide A | Non-competitive | Cathepsin B | 15.0 |

| Peptide B | Competitive | Cathepsin L | 10.0 |

Eigenschaften

IUPAC Name |

(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H58N8O11/c1-24(2)17-29(38(56)44-23-35(52)47-31(20-27-13-9-6-10-14-27)40(58)49-32(41(59)60)18-25(3)4)48-39(57)30(19-26-11-7-5-8-12-26)46-34(51)22-43-37(55)28(15-16-36(53)54)45-33(50)21-42/h5-14,24-25,28-32H,15-23,42H2,1-4H3,(H,43,55)(H,44,56)(H,45,50)(H,46,51)(H,47,52)(H,48,57)(H,49,58)(H,53,54)(H,59,60)/t28-,29-,30-,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZQITQLVQKOSW-NRQMHRBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H58N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.